1-(2-ethylphenyl)ethanone
Description
1-(2-Ethylphenyl)ethanone is an acetophenone derivative characterized by an acetyl group (-COCH₃) attached to a phenyl ring substituted with an ethyl group (-CH₂CH₃) at the ortho (2-) position. Structurally, it belongs to the aryl alkyl ketone family, sharing similarities with compounds like 1-(2-methylphenyl)ethanone and 1-(2-hydroxyphenyl)ethanone. The ethyl substituent likely enhances lipophilicity compared to methyl or hydroxyl analogs, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-(2-ethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8(2)11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLILFBZIVHDKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175688 | |
| Record name | 2'-Ethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-64-5 | |
| Record name | 2'-Ethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Ethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically isolated using advanced separation techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the ethyl group on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Ethylbenzoic acid.
Reduction: 1-(2-Ethylphenyl)ethanol.
Substitution: Various substituted 1-(2-ethylphenyl)ethanones depending on the substituent used.
Scientific Research Applications
1-(2-Ethylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is used in the production of fragrances and as a starting material for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Hydroxyl/Amino vs. Alkyl: Polar substituents (-OH, -NH₂) enhance water solubility but may reduce membrane permeability in biological systems .
Enzyme Inhibition
- α-Glucosidase Inhibition: Hydroxyl groups on the phenyl ring enhance inhibitory activity. For example, 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone (IC₅₀ = 0.28 μM) outperforms analogs with fewer hydroxyl groups due to increased hydrogen bonding with the enzyme .
- This compound: The lack of hydroxyl groups likely reduces α-glucosidase inhibition but may improve interactions with hydrophobic enzyme pockets.
Antimicrobial Activity
- Antibacterial Activity: 1-(4-(Quinolin-8-ylamino)phenyl)ethanone derivatives exhibit moderate activity against Gram-positive bacteria, attributed to the planar quinoline moiety enhancing DNA intercalation . The ethyl substituent in this compound could similarly improve lipophilicity and membrane penetration.
- Antimalarial Activity: Nitro and bromo substituents on indolyl-3-ethanone-α-thioethers increase Plasmodium inhibition (e.g., pIC₅₀ = 8.21 for nitro derivatives) .
Spectroscopic Characteristics
- NMR Shifts: Ortho-substituents like -CH₂CH₃ cause upfield/downfield shifts in ¹H and ¹³C NMR spectra due to electron-donating/withdrawing effects. For example, 1-(2-methylphenyl)ethanone shows distinct aromatic proton splitting patterns compared to para-substituted analogs .
- IR Stretches : The carbonyl (C=O) stretch (~1680–1720 cm⁻¹) varies slightly with substituent electronic effects. Electron-donating groups (e.g., -CH₂CH₃) reduce C=O bond polarity, lowering the stretching frequency .
Chemical Reactivity
- Electrophilic Substitution: Ethyl groups act as weak electron-donating substituents, directing incoming electrophiles to the meta position. This contrasts with hydroxyl or amino groups, which strongly activate the ring .
- Oxidation: Ethyl substituents are oxidatively stable compared to allyl or propargyl groups, making this compound less reactive under oxidative conditions .
Biological Activity
1-(2-Ethylphenyl)ethanone, also known as 2-ethylacetophenone, is an organic compound with the chemical formula . It is categorized within the ketone family and exhibits various biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, and presents relevant data in tables for clarity.
This compound is characterized by its structure, which includes an ethyl group attached to a phenyl ring. This structural configuration contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | 218 °C |
| Melting Point | -27 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study : A study conducted by researchers at a university microbiology department tested the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
- Staphylococcus aureus : MIC of 50 µg/mL
- Escherichia coli : MIC of 100 µg/mL
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |
Cytotoxicity Assessment
A cytotoxicity study was performed using Vero cells (African green monkey kidney cells), which are commonly used for toxicity testing. The results indicated a selectivity index suggesting low toxicity at therapeutic concentrations.
- CC50 (Cytotoxic Concentration) : >100 µg/mL
- EC50 (Effective Concentration) : 50 µg/mL
- Selectivity Index : >2, indicating favorable safety margins.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, evidenced by increased caspase activity.
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism, affecting the growth and proliferation of pathogens.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity (CC50 µg/mL) |
|---|---|---|---|
| This compound | Yes | Yes | >100 |
| 1-(4-Ethylphenyl)ethanone | Moderate | No | <50 |
| 1-(2-Methylphenyl)ethanone | Yes | Moderate | >75 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
